molecular formula C23H26N4O2 B3010691 N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1704535-42-1

N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Katalognummer B3010691
CAS-Nummer: 1704535-42-1
Molekulargewicht: 390.487
InChI-Schlüssel: IZKRHEUYMFQGAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the piperidine ring, oxadiazole moiety, and aryl groups. While the specific papers provided do not directly discuss this compound, they do provide insight into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic building blocks such as piperidine carboxylic acids, which are converted into various intermediates before reaching the final product. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with N-mono-substituted hydrazines . Similarly, the synthesis of N-substituted derivatives of oxadiazole compounds starts with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by several steps leading to the target compounds . These methods suggest that the synthesis of N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide would also involve a multi-step synthetic route with careful selection of reagents and conditions to ensure the correct regioselectivity and functional group protection.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, 15N-NMR, and HRMS . These techniques provide detailed information about the molecular framework, including the positions of substituents and the nature of functional groups. For the compound of interest, similar analytical methods would be employed to ascertain the structure, ensuring that the oxadiazole ring is correctly formed and that the tolyl and piperidine moieties are in the expected positions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of specificity and selectivity. For example, the N-alkylation reactions and the formation of oxadiazole rings require precise conditions to avoid side reactions and to ensure the purity of the final product . The compound N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide would similarly undergo a series of chemical reactions, each needing to be optimized for yield and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as solubility, melting point, and stability, are influenced by the presence of different functional groups and the overall molecular architecture . The piperidine and oxadiazole rings contribute to the compounds' biological activity and may also affect their pharmacokinetic properties. The compound , with its complex structure, is expected to have unique properties that would be characterized through various analytical techniques.

Wissenschaftliche Forschungsanwendungen

Tubulin Inhibition and Antiproliferative Activity

Compounds similar to N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide have been identified as a new class of antiproliferative agents, specifically acting as tubulin inhibitors. This finding comes from the synthesis and optimization of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which demonstrated significant potency in antiproliferative assays and the ability to increase the number of mitotic cells in a leukemia cell line due to their tubulin-inhibiting action (Krasavin et al., 2014).

Chemical Synthesis and Modification

Research has explored the synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles, revealing how these compounds react with piperidine, pyrrolidine, and morpholine. This type of chemical modification is crucial for understanding the diverse applications of these compounds in various fields, including pharmacology (Tyrkov, 2006).

Antibacterial Properties

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a compound related to N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide, have been synthesized and demonstrated moderate to significant antibacterial activity. This indicates potential applications in developing new antibacterial agents (Khalid et al., 2016).

Complexation with Lanthanides

Studies have also investigated the complexation properties of similar compounds with lanthanides, suggesting potential applications in the field of material science and coordination chemistry. The structural characteristics determined through these studies can provide insights into the design of new materials and catalysts (Kobayashi et al., 2019).

Biochemical Applications

Further research into 1,2,4-oxadiazole derivatives highlights their biochemical relevance, particularly in inhibiting enzymes like butyrylcholinesterase (BChE). This suggests potential therapeutic applications in conditions where BChE modulation is beneficial (Khalid et al., 2016).

Eigenschaften

IUPAC Name

N-(2-methylphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-8-3-5-11-19(16)22-25-21(29-26-22)14-18-10-7-13-27(15-18)23(28)24-20-12-6-4-9-17(20)2/h3-6,8-9,11-12,18H,7,10,13-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKRHEUYMFQGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.